![molecular formula C15H10Cl2O3 B1346301 4-Acetoxy-3',5'-dichlorobenzophenone CAS No. 890100-15-9](/img/structure/B1346301.png)
4-Acetoxy-3',5'-dichlorobenzophenone
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Description
4-Acetoxy-3’,5’-dichlorobenzophenone is a chemical compound with the IUPAC name 4-(3,5-dichlorobenzoyl)phenyl acetate . It has a molecular weight of 309.15 .
Molecular Structure Analysis
The InChI code for 4-Acetoxy-3’,5’-dichlorobenzophenone is 1S/C15H10Cl2O3/c1-9(18)20-14-4-2-10(3-5-14)15(19)11-6-12(16)8-13(17)7-11/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Phenolic Acids' Biological and Pharmacological Effects
Phenolic acids, such as Chlorogenic Acid (CGA), have garnered attention due to their various practical, biological, and pharmacological effects. These compounds, found naturally in green coffee extracts and tea, play significant roles as antioxidants, antibacterials, hepatoprotectives, cardioprotectives, anti-inflammatories, and more. Their ability to modulate lipid metabolism and glucose in metabolic disorders highlights their therapeutic potential across a spectrum of diseases, including cardiovascular disease, diabetes, and obesity. The hepatoprotective effects of CGA, in particular, suggest its utility in protecting against chemical or lipopolysaccharide-induced injuries, further underscoring the broad pharmacological applications of phenolic acids (Naveed et al., 2018).
Chlorogenic Acid's Role in Metabolic Syndrome and as a Food Additive
Chlorogenic acid stands out for its health-promoting properties, particularly against metabolic syndrome, encompassing antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its application extends beyond therapeutics into the food industry, leveraging its antimicrobial activity against a range of organisms and antioxidant activity, especially against lipid oxidation. This makes chlorogenic acid an exemplary candidate for dietary supplements and functional foods, illustrating the intersection of nutritional science and pharmacology in addressing complex health issues (Santana-Gálvez et al., 2017).
Advanced Oxidation Processes in Treating Acetaminophen Contamination
The treatment of acetaminophen (ACT) contamination through advanced oxidation processes (AOPs) showcases the importance of chemical research in environmental science. AOPs generate various kinetics, mechanisms, and by-products, highlighting the intricate balance between pharmaceutical applications and environmental stewardship. Understanding the degradation pathways and biotoxicity of ACT by-products is crucial for improving water treatment methods and ensuring ecological safety, reflecting the broader application of chemical research in public health and environmental protection (Qutob et al., 2022).
properties
IUPAC Name |
[4-(3,5-dichlorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c1-9(18)20-14-4-2-10(3-5-14)15(19)11-6-12(16)8-13(17)7-11/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRPODSQINSLNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641735 |
Source
|
Record name | 4-(3,5-Dichlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
890100-15-9 |
Source
|
Record name | 4-(3,5-Dichlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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